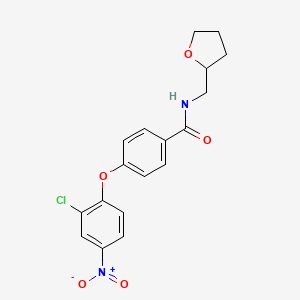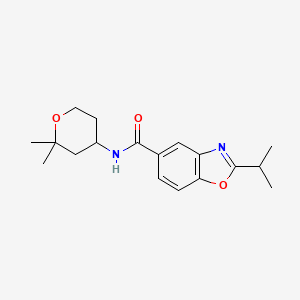
4-(2-chloro-4-nitrophenoxy)-N-(tetrahydro-2-furanylmethyl)benzamide
Descripción general
Descripción
4-(2-chloro-4-nitrophenoxy)-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is commonly referred to as "CNF" and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
CNF has been extensively studied for its potential applications in various fields. In medicine, CNF has been shown to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. CNF has also been studied for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier.
In agriculture, CNF has been shown to have antifungal and antibacterial properties. It has been found to inhibit the growth of various plant pathogens, including Fusarium oxysporum and Botrytis cinerea. CNF has also been studied for its potential use as a herbicide due to its ability to inhibit the growth of weeds.
In environmental science, CNF has been studied for its potential use in water treatment. It has been found to be effective in removing heavy metals from contaminated water.
Mecanismo De Acción
The mechanism of action of CNF is not fully understood. However, it has been suggested that CNF exerts its effects by inhibiting various enzymes and signaling pathways. CNF has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in gene expression. Additionally, CNF has been found to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
CNF has been shown to have various biochemical and physiological effects. In vitro studies have shown that CNF inhibits the growth of cancer cells by inducing apoptosis and blocking the cell cycle. CNF has also been found to inhibit the activity of COX-2, an enzyme involved in inflammation. In addition, CNF has been shown to inhibit the growth of various plant pathogens, including Fusarium oxysporum and Botrytis cinerea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CNF in lab experiments is its ability to cross the blood-brain barrier, making it a potential candidate for drug delivery systems. CNF also has anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using CNF in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity of CNF and its potential side effects.
Direcciones Futuras
There are several future directions for the study of CNF. One area of future research is the development of CNF-based drug delivery systems for the treatment of various diseases. Another area of future research is the study of the toxicity and potential side effects of CNF. Additionally, further studies are needed to determine the mechanism of action of CNF and its potential applications in agriculture and environmental science.
Propiedades
IUPAC Name |
4-(2-chloro-4-nitrophenoxy)-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5/c19-16-10-13(21(23)24)5-8-17(16)26-14-6-3-12(4-7-14)18(22)20-11-15-2-1-9-25-15/h3-8,10,15H,1-2,9,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIHCHZKQAYGIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-1-benzofuran-2-carboxamide](/img/structure/B4077517.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4077524.png)

![N-[(4-chlorophenyl)(phenyl)methyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4077536.png)
![1-[3-(3-methyl-4-nitrophenoxy)propyl]piperazine oxalate](/img/structure/B4077549.png)
![3-allyl-2-[(2-chloro-6-nitrobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4077555.png)
![N-({[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4077569.png)

![1-[3-(2-isopropyl-5-methylphenoxy)propyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4077585.png)
![1-[4-(3-bromophenoxy)butyl]azepane oxalate](/img/structure/B4077586.png)
![2-{[2-(4-nitrophenyl)propanoyl]amino}benzamide](/img/structure/B4077605.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide](/img/structure/B4077606.png)
![2-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]-N-(2,4-dimethoxyphenyl)-5-nitrobenzamide](/img/structure/B4077607.png)
![1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]piperazine oxalate](/img/structure/B4077612.png)